N,N-Dimethyl-1H-indazol-5-amine
Overview
Description
“N,N-Dimethyl-1H-indazol-5-amine” is a chemical compound with the CAS Number: 945264-96-0 . It has a molecular weight of 161.21 and its molecular formula is C9H11N3 . It is a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The InChI code for “N,N-Dimethyl-1H-indazol-5-amine” is 1S/C9H11N3/c1-12(2)8-3-4-9-7(5-8)6-10-11-9/h3-6H,1-2H3,(H,10,11) . The InChI key is QPQOPOUHRDMBLB-UHFFFAOYSA-N . The compound is thermodynamically stable .Physical And Chemical Properties Analysis
“N,N-Dimethyl-1H-indazol-5-amine” is a solid substance . It has a molecular weight of 161.21 and its molecular formula is C9H11N3 . The compound is thermodynamically stable .Scientific Research Applications
- N,N-Dimethyl-1H-indazol-5-amine derivatives have demonstrated antitumor potential. For instance, compound 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide exhibited inhibitory effects on cell growth, particularly against colon and melanoma cell lines .
- Additionally, 1H-indazole-3-amine derivatives have been investigated for their antitumor activity. Some of these compounds showed efficacy comparable to or even superior to the standard chemotherapeutic agent 5-fluorouracil (5-Fu) .
- Indazole derivatives, including N,N-Dimethyl-1H-indazol-5-amine, possess anti-inflammatory effects. These compounds may modulate inflammatory pathways and contribute to the development of novel anti-inflammatory drugs .
Antitumor Activity
Anti-Inflammatory Properties
Safety and Hazards
Future Directions
Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . They serve as important building blocks for many bioactive natural products and commercially available drugs . Future research may focus on developing synthetic approaches to these heterocycles with better biological activities .
Mechanism of Action
Target of Action
N,N-Dimethyl-1H-indazol-5-amine is a derivative of the indazole family . Indazole derivatives have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It is known that indazole derivatives interact with their targets in a variety of ways, often involving the formation of bonds with nitrogen atoms . The compound’s interaction with its targets can lead to changes in cellular processes, potentially contributing to its medicinal effects .
Biochemical Pathways
Indazole derivatives have been found to affect a variety of pathways, often related to their targets of action . For example, they may inhibit the activity of certain enzymes, leading to downstream effects on cellular processes .
Pharmacokinetics
Indazole derivatives are generally highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
One study found that a similar compound, n-(4-fluorobenzyl)-1,3-dimethyl-1h-indazol-6-amine, exhibited potent anti-proliferative activity, with an ic50 value of 04 ± 03 mM in human colorectal cancer cells (HCT116) . This suggests that N,N-Dimethyl-1H-indazol-5-amine may also have anti-proliferative effects.
Action Environment
The action of N,N-Dimethyl-1H-indazol-5-amine can be influenced by various environmental factors. For example, the compound’s stability and efficacy may be affected by factors such as temperature and pH . Additionally, the compound’s action may be influenced by the presence of other substances, such as other drugs or biological molecules .
properties
IUPAC Name |
N,N-dimethyl-1H-indazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12(2)8-3-4-9-7(5-8)6-10-11-9/h3-6H,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQOPOUHRDMBLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738485 | |
Record name | N,N-Dimethyl-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-1H-indazol-5-amine | |
CAS RN |
945264-96-0 | |
Record name | N,N-Dimethyl-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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